5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene
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Overview
Description
5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group and a dihydroacenaphthylene moiety
Preparation Methods
The synthesis of 5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene typically involves multiple steps. The synthetic route often starts with the preparation of the dihydroacenaphthylene core, followed by the introduction of the trichloromethyl group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more chlorine atoms. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the dihydroacenaphthylene moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene include:
2-(1,2-Dihydroacenaphthylen-5-yl)isoindoline-1,3-dione: This compound shares the dihydroacenaphthylene core but differs in its functional groups, leading to distinct chemical properties and applications.
1-Butanone, 1-(1,2-dihydro-5-acenaphthylenyl): Another related compound with a similar core structure but different substituents, resulting in unique reactivity and uses.
The uniqueness of this compound lies in its combination of the trichloromethyl group and the dihydroacenaphthylene moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H19Cl3 |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
5-[2,2,2-trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C26H19Cl3/c27-26(28,29)25(21-13-11-17-9-7-15-3-1-5-19(21)23(15)17)22-14-12-18-10-8-16-4-2-6-20(22)24(16)18/h1-6,11-14,25H,7-10H2 |
InChI Key |
LCSLYMUFMLSKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(C4=CC=C5CCC6=C5C4=CC=C6)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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